

An In-Depth Technical Guide on the Thermochemical Properties of Allyl Phenyl Ether

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Compound of Interest

Compound Name: *Allyl phenyl ether*

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Introduction

Allyl phenyl ether (APE), a key organic intermediate, plays a significant role in various synthetic pathways, including the renowned Claisen rearrangement. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and computational modeling in drug development and materials science. This technical guide provides a consolidated overview of the available data on the thermochemical properties of **allyl phenyl ether**, details the experimental and computational methodologies for their determination, and presents a visualization of its characteristic rearrangement reaction.

Core Thermochemical Properties

A comprehensive literature search for experimentally determined thermochemical data for **allyl phenyl ether** reveals a scarcity of peer-reviewed, well-documented values. Much of the available data is from chemical supplier databases, which often lack detailed experimental context and uncertainty analysis. This guide presents the available data and complements it with established experimental and computational methodologies for a more complete picture.

Data Presentation

The following table summarizes the available quantitative thermochemical data for **allyl phenyl ether**. It is important to note that the values for the heat of combustion and heat of vaporization

are sourced from publicly available chemical databases and should be used with the understanding that they may not have undergone rigorous peer review.

Property	Symbol	Value	State	Source
Heat of Combustion	$\Delta_c H^\circ$	-4933 kJ/mol	Liquid	[1]
Heat of Vaporization	$\Delta_{\text{vap}} H$	41.1 kJ/mol	Liquid	[1]
Boiling Point	T _b	191.7 °C (464.85 K)	Liquid	[2]
Vapor Pressure	P _{vap}	0.682 mmHg at 25 °C	Liquid	[3]
Density	ρ	0.978 g/mL at 25 °C	Liquid	
Refractive Index	n _{D20}	1.522	Liquid	

Note: The standard enthalpy of formation ($\Delta_f H^\circ$), standard entropy (S°), and heat capacity (C_p) for **allyl phenyl ether** are not readily available in peer-reviewed literature. The determination of these values would require dedicated experimental studies or high-level computational chemistry investigations.

Experimental Protocols

The determination of the thermochemical properties listed above relies on well-established experimental techniques. The following sections detail the general methodologies for key experiments.

Combustion Calorimetry for Heat of Combustion

The heat of combustion of a liquid organic compound like **allyl phenyl ether** is determined using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precise mass of the liquid **allyl phenyl ether** is encapsulated in a combustible container of known heat of combustion.
- **Bomb Assembly:** The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with a large excess of pure oxygen (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry is a precise method for determining the vapor pressure of a liquid as a function of temperature. The enthalpy of vaporization can then be derived from this data using the Clausius-Clapeyron equation.

Methodology:

- **Apparatus:** An ebulliometer is used, which is designed to measure the boiling temperature of a liquid under a controlled pressure. The apparatus typically consists of a boiling flask, a condenser, and a system for precise pressure measurement and control.
- **Procedure:**

- A sample of **allyl phenyl ether** is placed in the boiling flask.
- The system is brought to a specific, constant pressure.
- The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured with a high-precision thermometer.
- This measurement is repeated at various pressures.
- Data Analysis: The vapor pressure data (P) at different temperatures (T) are plotted as $\ln(P)$ versus $1/T$. According to the Clausius-Clapeyron equation ($\ln(P) = -\Delta H_{\text{vap}}/R * (1/T) + C$), the slope of this plot is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant. This allows for the calculation of the enthalpy of vaporization (ΔH_{vap}).

Computational Thermochemistry

In the absence of extensive experimental data, quantum chemical calculations provide a powerful tool for estimating the thermochemical properties of molecules like **allyl phenyl ether**.

Methodology:

High-level ab initio methods, such as the Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods, are employed to calculate the electronic energy of the molecule.^[4]

- Geometry Optimization: The three-dimensional structure of the **allyl phenyl ether** molecule is optimized to find its lowest energy conformation.
- Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a very accurate electronic energy.
- Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K ($\Delta_f H^\circ_{298}$) is typically calculated using the atomization energy method: $\Delta_f H^\circ_{298}(\text{molecule}) = E_0(\text{molecule}) + \text{ZPVE} + [\text{H}_{298}(\text{molecule}) - \text{H}_0(\text{molecule})] - \sum [E_0(\text{atoms}) + \text{H}_{298}(\text{atoms}) -$

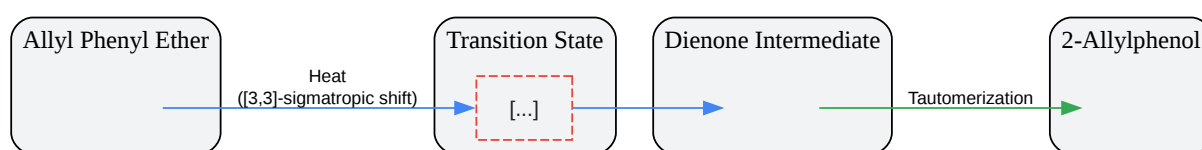
$H_0(\text{atoms}) + \sum \Delta_f H^\circ_{298}(\text{atoms})$ where E_0 is the total electronic energy at 0 K, and the summations are over the constituent atoms.

- Entropy and Heat Capacity Calculation: The standard entropy (S°) and heat capacity (C_p) are calculated based on the vibrational, rotational, and translational partition functions derived from the calculated molecular properties.

A study on related allyl ethers and sulfides utilized the G3 level of theory for thermochemical calculations, indicating that such methods are suitable for this class of compounds.[4]

Reaction Pathway Visualization: The Claisen Rearrangement

A characteristic reaction of **allyl phenyl ether** is the Claisen rearrangement, a [1,5]-sigmatropic rearrangement that occurs upon heating to produce 2-allylphenol.[5][6]



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Caption: The Claisen rearrangement of **allyl phenyl ether** to 2-allylphenol.

Conclusion

This technical guide has summarized the currently available thermochemical data for **allyl phenyl ether** and outlined the standard experimental and computational methodologies for their determination. While some physical properties are well-documented, there is a clear need for further peer-reviewed experimental studies to accurately determine its standard enthalpy of formation, entropy, and heat capacity. Such data would be invaluable for researchers and professionals in chemistry and drug development who rely on accurate thermochemical parameters for modeling and process design. In the interim, high-level computational chemistry offers a viable route to obtaining reliable estimates for these crucial properties.

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